5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone is a member of catechols.
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one
CAS No.: 21618-92-8
Cat. No.: VC20749421
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one - 21618-92-8](/images/no_structure.jpg)
CAS No. | 21618-92-8 |
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Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
Standard InChI | InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2 |
Standard InChI Key | ZNXXWTPQHVLMQT-UHFFFAOYSA-N |
SMILES | C1CC(=O)OC1CC2=CC(=C(C=C2)O)O |
Canonical SMILES | C1CC(=O)OC1CC2=CC(=C(C=C2)O)O |
Chemical Identity and Nomenclature
Primary Chemical Identification
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under the number 21618-92-8, providing a unique identifier for this specific chemical structure . This compound belongs to the class of organic compounds known as catechols, characterized by the presence of a 1,2-benzenediol moiety within its structure .
Synonyms and Alternative Names
The compound is known by several alternate names in scientific literature and chemical databases. Common synonyms include:
Chemical Classification
In taxonomic classification systems such as ClassyFire, this compound belongs to:
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Kingdom: Organic compounds
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Super Class: Benzenoids
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Class: Phenols
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Sub Class: Benzenediols
This classification provides important context for understanding its chemical behavior and potential interactions with biological systems.
Structural Features and Properties
Molecular Structure
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one consists of two primary structural components: a dihydroxyphenyl group and an oxolan-2-one ring (also known as γ-butyrolactone or gamma-lactone ring). These components are connected by a methyl bridge, creating a versatile molecule with multiple functional groups . The presence of both the lactone ring and the dihydroxy groups contributes to its chemical reactivity and biological properties.
Structural Identifiers
For computational and database purposes, the compound can be represented by several structural identifiers:
These standardized notations allow for consistent identification and retrieval of information about this compound across various chemical databases.
Physical Properties
The physical properties of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one include:
Property | Value | Source |
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Molecular Weight | 208.21 g/mol | |
Exact Mass | 208.073558872 | |
Polarizability | 20.819191 ų | |
Polar Surface Area | 66.76 Ų | |
Rotatable Bonds | 2 | |
Conformation to Lipinski's Rule of Five | True |
These physical parameters are important for predicting the compound's behavior in various environments, including its potential for absorption, distribution, metabolism, and excretion in biological systems.
Preparation Methods
Synthetic Routes
The synthesis of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with dihydrofuran-2-one under specific conditions. This condensation reaction is often facilitated by base catalysts, and the final product is typically purified through recrystallization to obtain the pure compound. The specific reaction conditions must be carefully controlled to maintain the integrity of both the dihydroxyphenyl group and the oxolan-2-one ring.
Industrial Production
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction conditions is crucial for achieving high conversion rates while minimizing side reactions. Industrial methods focus on efficient processes that maximize yield while maintaining purity, which is essential for applications in research, pharmaceutical development, and other fields.
Chemical Reactivity
Reactive Sites and Functionality
The chemical reactivity of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one is primarily determined by its functional groups:
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The dihydroxy groups on the phenyl ring can participate in oxidation-reduction reactions, hydrogen bonding, and electrophilic substitution reactions.
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The lactone ring (oxolan-2-one) is susceptible to nucleophilic attack, particularly at the carbonyl carbon, which can lead to ring-opening reactions under appropriate conditions.
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The benzylic carbon connecting the aromatic ring to the lactone provides another potential site for chemical transformations.
Common Reaction Types
The compound undergoes several types of chemical reactions:
Oxidation Reactions
The dihydroxy groups on the phenyl ring can be oxidized to form quinones and related structures. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These oxidation reactions can be important for both synthetic applications and understanding the compound's metabolic fate in biological systems.
Reduction Reactions
The compound can be reduced to form corresponding alcohols. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used for these transformations. These reactions may alter the compound's physical properties and biological activity.
Substitution Reactions
The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides and acyl chlorides under basic or acidic conditions. These substitution reactions can yield alkylated or acylated phenols with modified chemical and biological properties.
Biological Activity and Applications
Metabolic Origins
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one is recognized as a significant microbial metabolite of polymeric flavan-3-ols called proanthocyanidins . Proanthocyanidins are extensively metabolized by gut microbiota, resulting in various metabolites including this compound . This metabolic relationship is important for understanding the bioavailability and biological effects of dietary proanthocyanidins, which are abundant in many plant-based foods.
Cardiovascular Health Applications
Research indicates that this compound, sometimes referred to as DHPV (5-(3',4'-dihydroxyphenyl)-γ-valerolactone), may have significant potential in the prevention of atherosclerosis . Mechanism studies have shown that DHPV can prevent THP-1 monocyte-endothelial cell adhesion by downregulating TNF-α-stimulated expressions of key biomarkers associated with atherosclerosis . Specifically, it affects:
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Vascular cell adhesion molecule-1 (VCAM-1)
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Monocyte chemotactic protein-1 (MCP-1)
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Nuclear factor kappa B (NF-κB) transcription activation
These findings suggest that this compound may have higher potential for atherosclerosis prevention compared to other proanthocyanidin metabolites . This represents an important application in the field of cardiovascular health research and potential therapeutic development.
Research Applications
In addition to its biological activities, 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one serves as a valuable building block in organic synthesis and chemical research. Its unique structure featuring both phenolic and lactone moieties makes it useful for creating more complex molecules with potential applications in various fields including pharmaceuticals, materials science, and biochemical research.
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